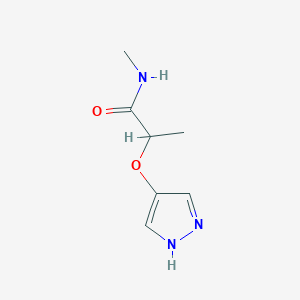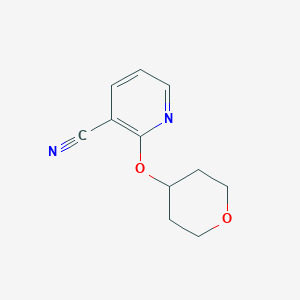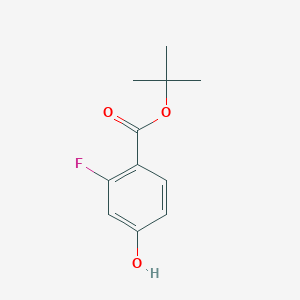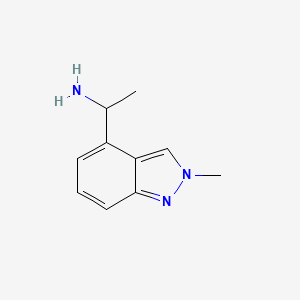
4-(1-Aminoethyl)-2-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminoethyl)-2-methyl-2H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of an aminoethyl group at the fourth position and a methyl group at the second position of the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-methyl-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindazole and ethylamine.
Alkylation Reaction: The 2-methylindazole undergoes an alkylation reaction with ethylamine in the presence of a suitable base like sodium hydride or potassium carbonate. This reaction introduces the aminoethyl group at the fourth position of the indazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also enhances safety and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-(1-Aminoethyl)-2-methyl-2H-indazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminoethylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um die entsprechenden Imine oder Amide zu bilden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu sekundären Aminen reduziert werden.
Substitution: Der Indazolring kann elektrophile Substitutionsreaktionen eingehen, bei denen die Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden. Gängige Reagenzien sind Halogene, Nitrierungsmittel und Sulfonierungsmittel.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Halogene (Chlor, Brom), Nitrierungsmittel (Salpetersäure) und Sulfonierungsmittel (Schwefelsäure).
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Iminen oder Amiden.
Reduktion: Bildung von sekundären Aminen.
Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminoethyl)-2-methyl-2H-indazol hat in verschiedenen Bereichen der wissenschaftlichen Forschung Anwendung gefunden:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und Rezeptorbindung verwendet, da sie strukturelle Ähnlichkeiten zu biologisch aktiven Molekülen aufweist.
Medizin: Forschungen haben ihr Potenzial als Therapeutikum für Erkrankungen wie Krebs, Entzündungen und neurologische Störungen untersucht.
Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien, darunter Polymere und Farbstoffe, eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(1-Aminoethyl)-2-methyl-2H-indazol hängt von seiner spezifischen Anwendung ab:
Enzyminhibition: Die Verbindung kann Enzyme hemmen, indem sie an deren aktive Zentren bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert.
Rezeptorbindung: Es kann mit zellulären Rezeptoren interagieren und so Signaltransduktionswege modulieren und zelluläre Reaktionen beeinflussen.
Molekulare Ziele und Wege: Die Verbindung zielt auf bestimmte Proteine und Wege ab, die an Krankheitsprozessen beteiligt sind, wie z. B. Kinasen bei Krebs oder Neurotransmitterrezeptoren bei neurologischen Störungen.
Vergleich mit anderen Indazolen:
Strukturelle Ähnlichkeit: 4-(1-Aminoethyl)-2-methyl-2H-indazol teilt strukturelle Merkmale mit anderen Indazolderivaten, wie z. B. 2-Methylindazol und 4-Aminoindazol.
Einzigartige Eigenschaften: Das Vorhandensein sowohl der Aminoethyl- als auch der Methylgruppe verleiht ihr einzigartige chemische und biologische Eigenschaften, die sie von anderen Indazolen unterscheiden.
Liste ähnlicher Verbindungen:
- 2-Methylindazol
- 4-Aminoindazol
- 4-(1-Hydroxyethyl)-2-methyl-2H-indazol
Wirkmechanismus
The mechanism of action of 4-(1-Aminoethyl)-2-methyl-2H-indazole depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways: The compound targets specific proteins and pathways involved in disease processes, such as kinases in cancer or neurotransmitter receptors in neurological disorders.
Comparison with Other Indazoles:
Structural Similarity: this compound shares structural features with other indazole derivatives, such as 2-methylindazole and 4-aminoindazole.
Unique Properties: The presence of both aminoethyl and methyl groups imparts unique chemical and biological properties, making it distinct from other indazoles.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylindazole
- 4-Aminoindazole
- 4-(1-Hydroxyethyl)-2-methyl-2H-indazole
Eigenschaften
CAS-Nummer |
1159511-37-1 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(2-methylindazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)8-4-3-5-10-9(8)6-13(2)12-10/h3-7H,11H2,1-2H3 |
InChI-Schlüssel |
SPNFRJLXHASAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=NN(C=C21)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
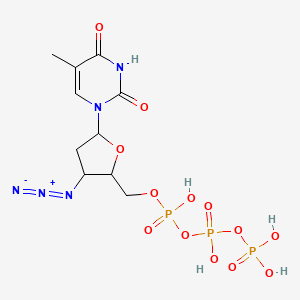
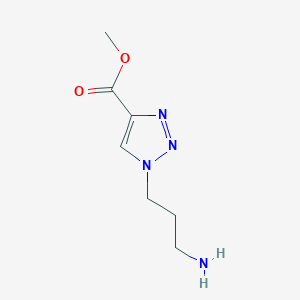


![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
![(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine](/img/structure/B12075389.png)
